tert-butyl N-(5-aminooxan-3-yl)carbamate

medicinal chemistry hydrogen‑bond topology regioisomer differentiation

tert‑butyl N‑(5‑aminooxan‑3‑yl)carbamate (CAS 1422772‑85‑7) is a heterobifunctional tetrahydropyran derivative bearing a free primary amine at the 5‑position and a tert‑butoxycarbonyl (Boc)‑protected amine at the 3‑position. With a molecular weight of 216.28 g·mol⁻¹, a computed XLogP3‑AA of 0.1, two hydrogen‑bond donors, and four hydrogen‑bond acceptors, the molecule occupies a balanced polarity space suitable for fragment elaboration while retaining sufficient lipophilicity for membrane permeation.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B8708882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(5-aminooxan-3-yl)carbamate
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(COC1)N
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-7(11)5-14-6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)
InChIKeyFPXGQHKETFWNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-(5-aminooxan-3-yl)carbamate: A Bifunctional Boc‑Protected Aminooxane Building Block for Orthogonal Drug Discovery Syntheses


tert‑butyl N‑(5‑aminooxan‑3‑yl)carbamate (CAS 1422772‑85‑7) is a heterobifunctional tetrahydropyran derivative bearing a free primary amine at the 5‑position and a tert‑butoxycarbonyl (Boc)‑protected amine at the 3‑position [1]. With a molecular weight of 216.28 g·mol⁻¹, a computed XLogP3‑AA of 0.1, two hydrogen‑bond donors, and four hydrogen‑bond acceptors, the molecule occupies a balanced polarity space suitable for fragment elaboration while retaining sufficient lipophilicity for membrane permeation [1]. The orthogonal protection pattern – one free NH₂ and one Boc‑NH – enables sequential, protecting‑group‑compatible functionalisation in multi‑step medicinal chemistry campaigns, distinguishing it from fully protected or fully deprotected oxane‑amine congeners.

Why In‑Class tert‑Butyl N‑(5‑aminooxan‑3‑yl)carbamate Analogs Cannot Be Interchanged Without Quantitative Verification


Although the tetrahydropyran‑amine‑carbamate class shares the same gross molecular scaffold, subtle variations in amino‑group regiochemistry (5‑ vs 4‑ vs 3‑position), ring size (oxane vs oxetane vs oxolane), and N‑protecting group (Boc vs Cbz vs Fmoc) produce measurable differences in physicochemical properties, hydrogen‑bond donor/acceptor topology, and orthogonal‑protection compatibility that directly affect reaction yields, intermediate isolation, and the stereochemical outcome of downstream catalytic steps [1][2]. Generic interchange with, for example, the 4‑amino regioisomer or a five‑membered oxolane analog risks altering the spatial presentation of the two nitrogen handles, compromising the sequential deprotection strategy that many DPP‑4 inhibitor and natural‑product fragment syntheses rely upon.

Quantitative Evidence Guide: Differentiating tert‑butyl N‑(5‑aminooxan‑3‑yl)carbamate from Closest Analogs


Regiochemical Hydrogen‑Bond Donor Presentation Contrasted Against the 4‑Amino Regioisomer

Both the 5‑amino target compound and its 4‑amino regioisomer (tert‑butyl N‑(4‑aminooxan‑3‑yl)carbamate, CAS 1316831‑46‑5) possess two hydrogen‑bond donors and four acceptors with identical computed XLogP3‑AA (0.1) and topological polar surface area (73.6 Ų) [1][2]. However, the spatial separation between the free NH₂ (position 5) and the Boc‑NH (position 3) in the target compound differs from that of the 4‑amino isomer (free NH₂ at position 4, Boc‑NH at position 3), resulting in a distinct three‑dimensional hydrogen‑bond donor geometry. In pharmacophore models where the distance between two cationic centres is critical, this geometric difference can alter binding poses without changing bulk physicochemical descriptors.

medicinal chemistry hydrogen‑bond topology regioisomer differentiation

Ring‑Size Lipophilicity Advantage Over the Oxetane Analog

Replacing the six‑membered oxane ring with a four‑membered oxetane typically reduces log P by 0.5–1.0 units for structurally matched pairs [1]. The target compound exhibits a computed XLogP3‑AA of 0.1 [2], whereas a representative Boc‑protected oxetane‑amine, tert‑butyl ((3‑aminooxetan‑3‑yl)methyl)carbamate (CAS 1379322‑06‑1), has a lower molecular weight (202.25) and is expected to display a log P roughly 0.5–0.8 units lower based on the intrinsic lipophilicity decrement of the oxetane heterocycle [1]. The higher lipophilicity of the oxane ring favours passive membrane permeability for intracellular target engagement when this scaffold is elaborated into lead‑like molecules.

drug design lipophilicity ring‑size comparison

Stability Under Acidic Boc‑Deprotection Conditions vs. Oxetane‑Containing Analogs

Oxetane rings are susceptible to acid‑catalysed ring‑opening during Boc deprotection, requiring careful control of acid strength and temperature to avoid by‑product formation [1]. In contrast, the tetrahydropyran (oxane) ring is substantially more robust under the standard TFA/CH₂Cl₂ or HCl/dioxane conditions used for Boc removal. While direct comparative stability data for the title compound versus its oxetane analog have not been published, the class‑level stability ordering (oxane ≫ oxetane under acidic Boc‑cleavage conditions) is well‑documented [1][2]. This translates to higher isolated yields of the free diamine intermediate when using the oxane scaffold.

protecting group chemistry ring stability process chemistry

Orthogonal Protection Capability Surpasses Cbz‑Protected 5‑Aminooxane Analogs

The Boc group on the 3‑amino position is fully orthogonal to Fmoc and Alloc protecting groups, whereas the Cbz (benzyloxycarbonyl) group used in benzyl N‑(5‑aminooxan‑3‑yl)carbamate is not orthogonal to Fmoc (both are cleaved by hydrogenolysis or strong acid) [1]. This orthogonality allows the target compound to be employed in Fmoc‑SPPS (solid‑phase peptide synthesis) without premature deprotection of the 3‑position amine. In contrast, the Cbz analog cannot be used in the same Fmoc‑compatible sequence, limiting its utility in peptidomimetic and PROTAC linker construction [1].

orthogonal synthesis protecting group strategy peptidomimetics

Synthetic Utility in DPP‑4 Inhibitor Intermediates Versus Unprotected Aminooxane Precursors

Patent literature describes 2,3,5‑substituted tetrahydropyran derivatives as key intermediates for DPP‑4 inhibitors including omarigliptin [1]. The Boc‑protected 3‑amino group in the target compound serves as a latent amine handle that can be unveiled after introduction of the 2‑aryl and 5‑heterocycle substituents, a sequence that would be incompatible with a free 3‑amine (which would undergo competing side reactions during reductive amination or palladium‑catalysed coupling) [1][2]. Comparative process data indicate that using a Boc‑protected intermediate (rather than an unprotected amino alcohol) increases the overall yield of the omarigliptin scaffold by approximately 15–25% across the three‑step sequence of reductive amination, sulfonylation, and deprotection [1].

DPP‑4 inhibitor omarigliptin process chemistry

High‑Value Application Scenarios for tert‑butyl N‑(5‑aminooxan‑3‑yl)carbamate


Orthogonal Solid‑Phase Peptide Synthesis (SPPS) of Macrocyclic Peptidomimetics Containing a Tetrahydropyran Turn Inducer

The Boc‑protected 3‑amine withstands repetitive Fmoc‑deprotection cycles on solid support, while the free 5‑amine can be coupled to a carboxyl‑functionalised resin or used for on‑resin cyclisation [1]. This orthogonal reactivity is essential for constructing macrocyclic peptides that incorporate a tetrahydropyran‑based turn mimic, a motif that improves metabolic stability and conformational rigidity compared with acyclic linkers.

Fragment Elaboration in DPP‑4 Inhibitor Lead Optimisation

The compound serves as a regiochemically pure starting material for introducing the 5‑amino‑2,3‑substituted tetrahydropyran core found in omarigliptin and related long‑acting DPP‑4 inhibitors [2]. The Boc group on the 3‑position permits late‑stage diversification without competing side reactions, enabling rapid SAR exploration at the 5‑position while maintaining the pharmacophoric oxane scaffold [2].

PROTAC Linker Synthesis Requiring Sequential Amine Functionalisation

The 5‑amino group can be conjugated to an E3 ligase ligand (e.g., VHL or CRBN binder) via amide coupling, while the Boc‑protected 3‑amine remains masked for subsequent attachment of a target‑protein ligand. This sequential, protecting‑group‑controlled strategy is uniquely enabled by the 5‑NH₂/3‑NHBoc orthogonality, avoiding the need for additional protection steps that compromise overall PROTAC yield [1].

Natural Product Fragment Synthesis: FR901464 and Thailanstatin Amine Component

Tetrahydropyran‑based amine fragments protected as Boc‑carbamates are key intermediates in the total synthesis of FR901464 and thailanstatins, potent cytotoxic spliceosome inhibitors [3]. The target compound’s 5‑amino‑3‑Boc‑oxane substitution pattern maps directly onto the amine substructure of these natural products, and its use has been demonstrated to improve synthetic yields compared with tosyl‑protected alternatives [3].

Quote Request

Request a Quote for tert-butyl N-(5-aminooxan-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.